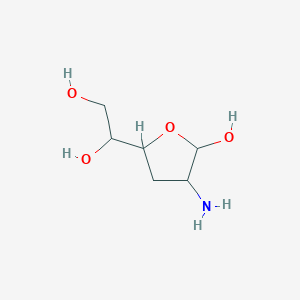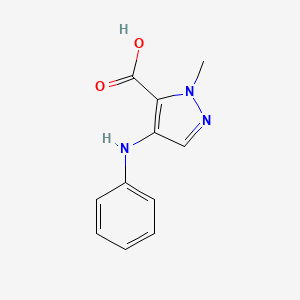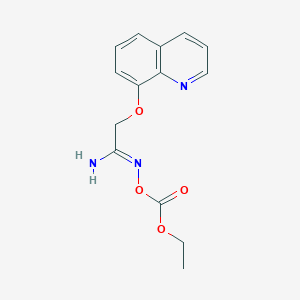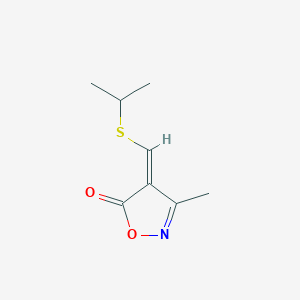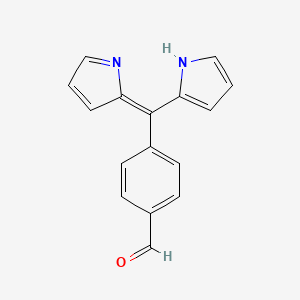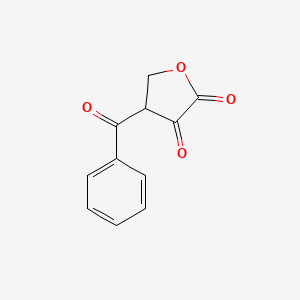
4-Benzoyldihydrofuran-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyldihydrofuran-2,3-dione is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzoyl group attached to a dihydrofuran ring, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyldihydrofuran-2,3-dione can be achieved through various synthetic routes. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst such as SiO2 nanoparticles . This reaction is typically carried out under solvent-free conditions, making it environmentally friendly and efficient. The reaction conditions include moderate temperatures and short reaction times, resulting in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of solid catalysts and solvent-free conditions can be advantageous for scaling up the synthesis, as it reduces the need for extensive purification and minimizes waste generation .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyldihydrofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the benzoyl and dihydrofuran moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, with common reagents including alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted benzoyl derivatives .
Aplicaciones Científicas De Investigación
4-Benzoyldihydrofuran-2,3-dione has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Mecanismo De Acción
The mechanism of action of 4-Benzoyldihydrofuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial growth, leading to the observed anticancer and antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Benzoyldihydrofuran-2,3-dione can be compared with other similar compounds, such as benzofuran derivatives and dihydrofuran derivatives. Some of the similar compounds include:
Benzofuran: Known for its diverse biological activities, including anticancer and antiviral properties.
Dihydrofuran: Exhibits various pharmacological activities, such as anti-inflammatory and antioxidant effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5431-88-9 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
4-benzoyloxolane-2,3-dione |
InChI |
InChI=1S/C11H8O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-5,8H,6H2 |
Clave InChI |
KLOLHBRNXPAOQX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C(=O)O1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


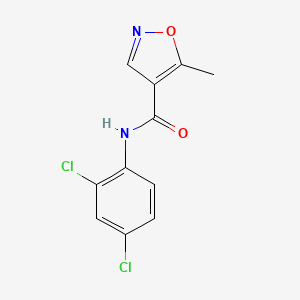
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
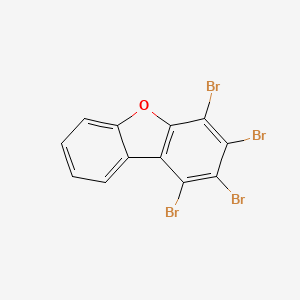


![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
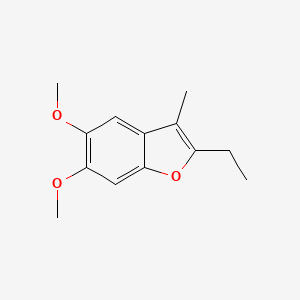
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
